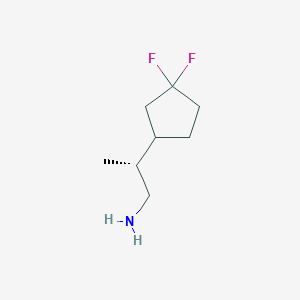
(2R)-2-(3,3-Difluorocyclopentyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(3,3-Difluorocyclopentyl)propan-1-amine is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. It is a chiral compound that has two enantiomers, (R)- and (S)-, with the (R)-enantiomer being the more active form. The compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of (2R)-2-(3,3-Difluorocyclopentyl)propan-1-amine is complex and not fully understood. It is known to act as a selective serotonin reuptake inhibitor (SSRI), which means that it increases the levels of serotonin in the brain by inhibiting its reuptake. It is also a sigma-1 receptor agonist, which means that it activates this receptor in the brain. The sigma-1 receptor is involved in a range of physiological processes, including pain perception, mood regulation, and memory formation.
Biochemical and Physiological Effects
(2R)-2-(3,3-Difluorocyclopentyl)propan-1-amine has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which can improve mood and reduce anxiety. It has also been found to have analgesic effects, making it a potential treatment for neuropathic pain. Additionally, it has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of (2R)-2-(3,3-Difluorocyclopentyl)propan-1-amine for lab experiments is that it has been extensively studied and its properties are well understood. This makes it a reliable compound for use in experiments. However, one limitation is that it is a chiral compound, which means that the (R)- and (S)-enantiomers may have different properties. This needs to be taken into account when designing experiments.
将来の方向性
There are a number of future directions for research on (2R)-2-(3,3-Difluorocyclopentyl)propan-1-amine. One area of interest is the development of new drugs based on this compound for the treatment of conditions such as depression, anxiety, and neuropathic pain. Another area of interest is the study of the compound's neuroprotective effects, which may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the compound's mechanism of action and to explore its potential for use in other areas of medicine.
合成法
The synthesis of (2R)-2-(3,3-Difluorocyclopentyl)propan-1-amine involves a series of chemical reactions. One method involves the reaction of 3,3-difluorocyclopentene with lithium diisopropylamide (LDA) to form the corresponding lithiated intermediate. This intermediate is then reacted with (R)-2-bromopropan-1-amine to yield the desired product, (2R)-2-(3,3-Difluorocyclopentyl)propan-1-amine.
科学的研究の応用
(2R)-2-(3,3-Difluorocyclopentyl)propan-1-amine has been studied extensively for its potential applications in the field of medicine. It has been found to have a range of biochemical and physiological effects, including acting as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. These properties make it a promising candidate for the development of new drugs for the treatment of a range of conditions, including depression, anxiety, and neuropathic pain.
特性
IUPAC Name |
(2R)-2-(3,3-difluorocyclopentyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N/c1-6(5-11)7-2-3-8(9,10)4-7/h6-7H,2-5,11H2,1H3/t6-,7?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXOCEGCGUUYTF-PKPIPKONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-{[3-(dimethylamino)propyl]amino}propanoate](/img/structure/B2806507.png)
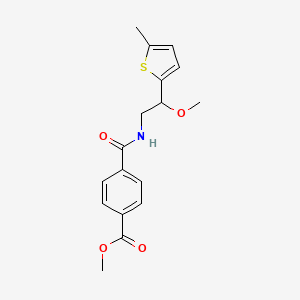

![(Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2806511.png)
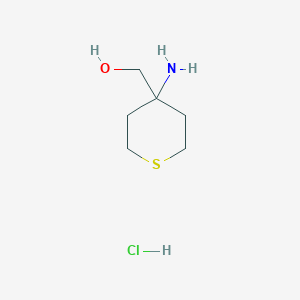
![8-[(2Z)-3,7-Dimethylocta-2,6-dienyl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2806515.png)

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2806517.png)
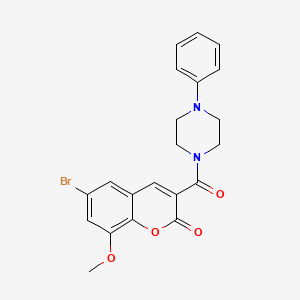

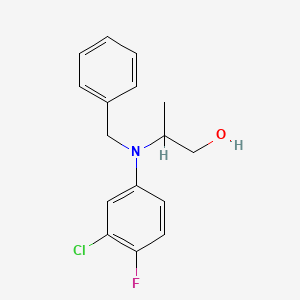
![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2806526.png)